Advanced Synthetic and Application Framework for (R)-4-Oxopiperidine-2-carboxylic Acid Hydrochloride
Advanced Synthetic and Application Framework for (R)-4-Oxopiperidine-2-carboxylic Acid Hydrochloride
Executive Summary As a Senior Application Scientist navigating the complexities of chiral alkaloid synthesis, I frequently encounter the challenge of designing conformationally restricted drug scaffolds. The piperidine ring is ubiquitous in pharmacology, but introducing specific stereocenters and reactive functional groups elevates its utility. (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride (CAS: 2306253-32-5) serves as a premier chiral building block. Its dual functionality—a carboxylic acid for peptide coupling and a ketone for further functionalization—makes it indispensable for synthesizing peptidomimetics, macrolide antibiotics, and complex neuropharmacological alkaloids[1].
This whitepaper provides an in-depth technical breakdown of the compound's physicochemical properties, its mechanistic role in drug design, thermodynamic synthetic constraints, and a self-validating protocol for its isolation.
Quantitative Physicochemical Profiling
Accurate physicochemical data is the bedrock of reproducible synthesis. Table 1 summarizes the core parameters of the hydrochloride salt, which is preferred over the zwitterionic free base due to its superior crystallinity and stability during storage.
Table 1: Physicochemical and Identity Data
| Parameter | Value |
| Chemical Name | (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride |
| Common Synonyms | (R)-4-Oxopipecolic acid hydrochloride |
| CAS Number | 2306253-32-5 |
| Molecular Formula | C6H10ClNO3 (Free base: C6H9NO3) |
| Molecular Weight | 179.60 g/mol |
| Appearance | Solid (Typically white to off-white powder) |
| Functional Groups | Ketone, Secondary Amine (HCl salt), Carboxylic Acid[1] |
| Storage Conditions | Inert atmosphere, 2-8°C, desiccated[2] |
Mechanistic Applications in Neuropharmacology
The (R)-4-oxopipecolic acid scaffold is highly valued in the design of Kappa Opioid Receptor (KOR) agonists. By utilizing this compound as a foundational starting material, medicinal chemists can construct complex 8-aminomorphans (2-azabicyclo[3.3.1]nonanes) via a rigorous 13-step synthetic pathway[3].
The Causality of Scaffold Selection: Flexible piperidine-based KOR agonists often suffer from off-target binding, leading to adverse side effects. By locking the pharmacophore into a morphan bicyclic system, the dihedral angle of the N(pyrrolidine)-C-C-N(acyl) system is rigidly fixed at approximately 68°. This specific geometry perfectly mimics the bioactive conformation required for high KOR affinity ( Ki = 18 nM) and ensures strict selectivity over Mu (MOR) and Delta (DOR) opioid receptors[3].
Caption: Logical workflow from (R)-4-Oxopiperidine-2-carboxylic acid to KOR agonist morphan scaffolds.
Thermodynamic Constraints in Synthetic Methodologies
Synthesizing the 4-oxopipecolic acid core stereoselectively requires overcoming significant thermodynamic barriers. A highly effective modern method involves a tandem reductive amination followed by a 6-endo-trig cyclization of enone-derived α-amino acids[4].
Table 2: Thermodynamic Parameters of 6-endo-trig Cyclization
| Parameter | Value | Mechanistic Implication |
| Activation Energy ( ΔG‡ ) | 108 kJ/mol[5] | High barrier necessitates optimized base-mediated conditions. |
| Entropic Contribution ( −TΔS‡ ) | 18 kJ/mol[5] | Significant penalty due to loss of conformational flexibility. |
| Standard Temperature | 298 K[5] | Baseline for free-energy calculations. |
The Causality of Reaction Conditions: The cyclization step is thermodynamically demanding. The immediate product of this base-mediated cyclization is a zwitterionic ammonioenolate[5]. The requirement for strong base mediation is directly explained by the high activation energy (108 kJ/mol). The sizable entropic penalty arises from the severe loss of conformational degrees of freedom as the linear precursor is forced into the rigid piperidine ring structure[5].
Caption: Thermodynamic and synthetic pathway for 4-oxopipecolic acid via 6-endo-trig cyclization.
Self-Validating Experimental Protocol: Deprotection and Isolation
A critical phase in utilizing this compound is the final deprotection to yield the hydrochloride salt. Literature notes that removing ketal or ester protecting groups from the sterically hindered 4-oxopipecolic scaffold is surprisingly difficult[6]. Mild conditions often fail or lead to partial deprotection, necessitating vigorous acid hydrolysis.
Protocol: Acid-Mediated Deprotection to Yield the Hydrochloride Salt
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Objective: Achieve complete deprotection while preventing racemization and isolating the highly crystalline HCl salt.
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Causality: Utilizing 6M HCl at 100°C drives the equilibrium toward complete ester/ketal cleavage. Crucially, the highly acidic medium simultaneously protonates the piperidine nitrogen. This prevents intermolecular condensation (e.g., unwanted diketopiperazine formation) and yields the stable hydrochloride salt directly upon crystallization[5][6].
Step-by-Step Workflow:
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Substrate Preparation: Suspend the protected (R)-4-oxopipecolate precursor (1.0 eq) in 6M aqueous HCl (10 volumes).
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Hydrolysis Reaction: Heat the mixture to 100°C under an inert argon atmosphere for 12-16 hours[5].
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In-Process Control (IPC) 1 - Mass Validation: Monitor the reaction via LC-MS. The system is self-validating when the mass of the fully deprotected zwitterion (m/z 144.1 for the free base) is the sole peak, confirming complete conversion.
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Concentration and Azeotropic Drying: Cool the reactor to room temperature. Remove the aqueous HCl under reduced pressure. Co-evaporate the resulting residue with toluene (3 x 5 volumes) to remove residual water azeotropically.
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Crystallization: Triturate the crude residue with a cold mixture of diethyl ether and acetone (1:1). Filter the solid under a nitrogen blanket to isolate (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride as an off-white powder.
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In-Process Control (IPC) 2 - Stereochemical Validation: Perform Chiral HPLC (e.g., utilizing a Chiralpak AD-H column) to validate that the enantiomeric excess (ee) remains >99%. This strict IPC confirms that no racemization occurred at the sensitive C2 stereocenter during the harsh thermal hydrolysis.
References
[3] Synthesis of 8-aminomorphans with high KOR affinity. (CHEMBL5154699) Source: ChEMBL - EMBL-EBI URL:[Link]
[5] Switching the Stereochemical Outcome of 6-Endo-Trig Cyclizations; Synthesis of 2,6-Cis-6-Substituted 4-Oxopipecolic Acids Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
[6] A Short Synthesis of 4-Ketopipecolic Acid Hydrochloride Source: Scite.ai / Journal of Organic Chemistry URL:[Link]
[4] Tandem reductive amination/6-endo-trig cyclisation process (RSC_CC_C1CC11916H) Source: RSC Publishing (Chemical Communications) URL:[Link]
Sources
- 1. Buy (S)-4-Oxopiperidine-2-carboxylic acid | 65060-18-6 [smolecule.com]
- 2. 146467-21-2|(S)-5-Oxopiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Document: Synthesis of 8-aminomorphans with high KOR affinity. (CHEMBL5154699) - ChEMBL [ebi.ac.uk]
- 4. A one-pot, reductive amination/6-endo-trigcyclisation for the stereoselective synthesis of 6-substituted-4-oxopipecolic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scite.ai [scite.ai]
